molecular formula C9H18N2O B14472058 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- CAS No. 65651-52-7

1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)-

Cat. No.: B14472058
CAS No.: 65651-52-7
M. Wt: 170.25 g/mol
InChI Key: DOBANWVYOLZQFU-VIFPVBQESA-N
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Description

1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- is a chiral amine compound. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chiral amines like 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- typically involves asymmetric synthesis or chiral resolution techniques. Common methods include:

    Asymmetric Hydrogenation: Using chiral catalysts to hydrogenate imines or enamines.

    Chiral Pool Synthesis: Starting from naturally occurring chiral compounds.

    Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing for yield, cost, and environmental impact. Catalysts and reaction conditions are fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Chiral amines can undergo oxidation to form imines or oximes.

    Reduction: Reduction of imines or nitriles to form chiral amines.

    Substitution: Nucleophilic substitution reactions where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated compounds or sulfonates as leaving groups.

Major Products

The major products depend on the specific reactions but can include various substituted amines, imines, or oximes.

Scientific Research Applications

Chiral amines are widely used in:

    Chemistry: As building blocks for complex organic synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: As intermediates in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action for chiral amines involves their interaction with biological molecules in a stereospecific manner. This can affect enzyme activity, receptor binding, and overall biological activity. The specific pathways and molecular targets would depend on the exact structure and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidinamine, 2-(hydroxymethyl)-N-(1-methylethylidene)-, (S)-
  • 1-Pyrrolidinamine, 2-(ethoxymethyl)-N-(1-methylethylidene)-, (S)-

Uniqueness

1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- may have unique properties due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological systems compared to its analogs.

Properties

CAS No.

65651-52-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-2-imine

InChI

InChI=1S/C9H18N2O/c1-8(2)10-11-6-4-5-9(11)7-12-3/h9H,4-7H2,1-3H3/t9-/m0/s1

InChI Key

DOBANWVYOLZQFU-VIFPVBQESA-N

Isomeric SMILES

CC(=NN1CCC[C@H]1COC)C

Canonical SMILES

CC(=NN1CCCC1COC)C

Origin of Product

United States

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